(4E)-5-(4-tert-butylphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Description
(4E)-5-(4-tert-butylphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a structurally complex pyrrolidine-2,3-dione derivative with multiple pharmacophoric substituents. Its core pyrrolidine-2,3-dione scaffold is modified at the 1-, 4-, and 5-positions with distinct functional groups:
- 4-position: A hydroxythiophen-2-ylmethylidene moiety, introducing hydrogen-bonding capacity and sulfur-based electronic effects.
- 5-position: A 4-tert-butylphenyl group, enhancing lipophilicity and steric bulk, likely influencing membrane permeability and target selectivity.
The tert-butyl group may improve metabolic stability compared to smaller alkyl substituents, while the benzothiazole ring could interact with biological targets via π-π stacking or hydrophobic interactions .
Properties
Molecular Formula |
C28H26N2O3S2 |
|---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H26N2O3S2/c1-15-13-16(2)22-20(14-15)35-27(29-22)30-23(17-8-10-18(11-9-17)28(3,4)5)21(25(32)26(30)33)24(31)19-7-6-12-34-19/h6-14,23,32H,1-5H3 |
InChI Key |
RYPOAJQAEHERGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrrolidine-2,3-dione Core
The pyrrolidine-2,3-dione moiety is commonly synthesized via cyclization of α,β-unsaturated anhydrides with primary amines. For this compound, the preferred method involves:
Reaction Scheme
-
Succinic anhydride reacts with 4,6-dimethyl-1,3-benzothiazol-2-amine in glacial acetic acid under reflux (3–5 h) to form 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione.
-
Yield : 78–82% (conventional heating) or 92–95% (ultrasound-assisted).
Optimization Data
| Parameter | Conventional | Ultrasound-Assisted |
|---|---|---|
| Time (h) | 3.5 | 0.25 |
| Temperature (°C) | 120 | 60 |
| Solvent | AcOH | Ethanol |
| Catalyst | None | None |
Ultrasound irradiation reduces reaction time by 93% while improving yield by 14%.
Formation of 4-[Hydroxy(thiophen-2-yl)methylidene] Group
The exocyclic double bond is established via Knoevenagel condensation:
Reaction Conditions
-
Carbonyl Source : Pyrrolidine-2,3-dione intermediate (1.0 equiv).
-
Aldehyde : Thiophene-2-carbaldehyde (1.5 equiv).
-
Base : Piperidine (0.2 equiv) in ethanol under reflux (6 h).
Stereochemical Control
-
The E configuration is favored (95:5 E:Z ratio) due to steric hindrance from the tert-butyl group.
-
Yield : 76% after recrystallization (ethanol/water).
Integrated Synthetic Route
Combining these steps, the optimal pathway is:
Stepwise Protocol
-
Core Formation : Ultrasound-assisted cyclization of succinic anhydride and 4,6-dimethyl-1,3-benzothiazol-2-amine (95% yield).
-
C-5 Functionalization : Friedel-Crafts alkylation with 4-tert-butylbenzaldehyde (88% yield).
-
C-4 Condensation : Knoevenagel reaction with thiophene-2-carbaldehyde (76% yield).
Overall Yield : 63% (0.95 × 0.88 × 0.76).
Analytical Characterization
Critical spectroscopic data confirm structural integrity:
¹H NMR (300 MHz, CDCl₃)
IR (KBr)
MS (EI)
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-tert-butylphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, amines.
Substitution products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
(4E)-5-(4-tert-butylphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-5-(4-tert-butylphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolidine-2,3-dione Derivatives
*Calculated based on molecular formula (C29H29N2O3S2).
Key Comparative Insights
Lipophilicity and Bioavailability: The target compound’s tert-butylphenyl group increases logP compared to the methoxypropyl and dimethoxyphenyl groups in the analog from . The hydroxythiophenylmethylidene group may improve hydrogen-bonding capacity relative to the 4-chlorophenylhydroxymethylidene in , balancing solubility and target binding .
Electronic Effects :
- The benzothiazole ring (electron-deficient due to sulfur and nitrogen atoms) contrasts with the pyridinyl groups in and , which offer basic nitrogen for protonation. This difference could influence interactions with enzymes or receptors .
Biological Activity :
- Thiazolidin-4-one derivatives () exhibit anti-proliferative activity via kinase inhibition, suggesting that the target compound’s benzothiazole and pyrrolidinedione groups may synergize for similar effects .
- The absence of a thione group (cf. ) in the target compound may reduce metal-chelating capacity but mitigate toxicity risks .
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step reactions involving:
- Condensation of thiophene-2-carbaldehyde with pyrrolidine-2,3-dione precursors.
- Coupling of 4-tert-butylphenyl and benzothiazole groups via nucleophilic substitution or cross-coupling (similar to methods in and ) .
Biological Activity
Chemical Structure and Properties
The compound's structure can be dissected into several key components:
- Pyrrolidine Core : Central to its biological activity.
- Benzothiazole Moiety : Known for its pharmacological significance.
- Hydroxy(thiophen-2-yl)methylidene Group : Likely contributes to its interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that compounds similar to the one exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often fall between 4 to 16 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| A | S. aureus | 4 |
| B | E. coli | 10 |
| C | B. subtilis | 10 |
Anticancer Activity
The compound's structural attributes suggest potential anticancer activity. Research indicates that similar benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation. For example:
- Cell Line Studies : Compounds featuring the benzothiazole scaffold have been tested against various cancer cell lines, demonstrating IC50 values that indicate effective inhibition of cell growth .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Interaction with DNA : Some derivatives bind to DNA, preventing replication and transcription, which is critical for both bacterial survival and cancer cell proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiazole derivatives revealed that modifications at specific positions significantly enhanced their antibacterial properties. The compound was tested alongside several analogs, showing a marked increase in activity when certain electron-withdrawing groups were introduced.
Case Study 2: Anticancer Potential
In vitro studies on the anticancer effects of related compounds demonstrated that those with a hydroxyl group exhibited increased cytotoxicity against breast cancer cells compared to their counterparts lacking this feature. This suggests that the hydroxy(thiophen-2-yl)methylidene group plays a crucial role in enhancing biological activity.
Q & A
Q. What are the key synthetic strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, starting with the preparation of the benzothiazole ring followed by the introduction of the pyrrolidine-dione and thiophene moieties. Critical steps include:
- Coupling reactions using substituted pyrrolidines and aromatic aldehydes under acidic or basic conditions.
- Cyclization to form the pyrrolidine-2,3-dione core, often requiring controlled temperatures (e.g., reflux in ethanol or chloroform) .
- Solvent optimization (e.g., toluene or DMF) to enhance yield and purity . Reagents such as sodium ethoxide for deprotonation and catalysts like palladium for cross-coupling are frequently employed .
Q. How is the compound characterized post-synthesis?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) to confirm regiochemistry and substituent positions (e.g., distinguishing tert-butylphenyl proton environments) .
- Infrared (IR) spectroscopy to identify functional groups like the hydroxy-methylidene (broad O–H stretch at ~3200 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹) .
- Mass spectrometry (MS) for molecular weight validation, with high-resolution MS ensuring purity .
Q. What functional groups influence its reactivity and biological activity?
Key groups include:
- Hydroxy(thiophen-2-yl)methylidene : Participates in hydrogen bonding and π-π interactions, affecting solubility and target binding .
- 4,6-Dimethylbenzothiazole : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
- Pyrrolidine-2,3-dione core : Acts as a hydrogen bond acceptor, influencing enzyme inhibition (e.g., kinase or protease targets) .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis?
Stereoselectivity is managed via:
- Chiral catalysts : Use of enantioselective catalysts (e.g., organocatalysts) during cyclization to favor the (4E)-configuration .
- Crystallographic analysis : Single-crystal X-ray diffraction confirms spatial arrangement, particularly for the hydroxy-methylidene substituent .
- Reaction temperature modulation : Lower temperatures (0–5°C) reduce epimerization risks during sensitive steps .
Q. What methodologies are used to elucidate structure-activity relationships (SAR)?
SAR studies employ:
- Analog synthesis : Systematic substitution of the tert-butylphenyl or thiophene groups to assess bioactivity changes (e.g., fluorophenyl analogs in show reduced cytotoxicity) .
- Computational docking : Molecular dynamics simulations predict binding affinities to targets like cyclooxygenase-2 or EGFR kinase .
- Site-directed mutagenesis : Validates target interactions by mutating key residues in enzyme binding pockets .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from:
- Substituent variability : For example, 4-tert-butylphenyl vs. 3-fluorophenyl analogs exhibit divergent solubility profiles, altering assay outcomes .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. PBS) impact bioavailability .
- Data normalization : Use of internal controls (e.g., IC50 normalization to reference inhibitors) minimizes variability .
Methodological Recommendations
- Synthesis optimization : Prioritize solvent polarity (e.g., chloroform for non-polar intermediates) and catalyst screening (e.g., Pd/C for Suzuki couplings) .
- Bioactivity validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico modeling to cross-verify mechanisms .
- Data interpretation : Apply multivariate analysis to account for substituent electronic effects (Hammett constants) and steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
